(S)-Styrene oxide

Biocatalysis Enzymatic resolution Epoxide hydrolase

(S)-Styrene oxide (CAS 20780-54-5, (2S)-2-phenyloxirane) is a chiral aromatic epoxide that serves as a high-value building block in asymmetric synthesis, particularly for pharmaceuticals and specialty chemicals. It is commercially available as an enantiopure compound with typical specifications including ≥98% purity and ≥98% enantiomeric excess.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 20780-54-5
Cat. No. B049447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Styrene oxide
CAS20780-54-5
Synonyms(-)-Phenyloxirane;  (-)-Styrene oxide;  (2S)-2-Phenyloxirane;  (2S)-Phenyloxirane;  (S)-(-)-Phenylepoxyethane;  (S)-(-)-Phenyloxirane;  (S)-(-)-Styrene oxide;  (S)-Epoxystyrene;  (S)-Phenylethylene oxide;  (S)-Phenyloxirane;  (S)-Styrene 7,8-oxide
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=CC=C2
InChIInChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1
InChIKeyAWMVMTVKBNGEAK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Styrene Oxide CAS 20780-54-5: Chiral Epoxide Specifications and Baseline Procurement Context


(S)-Styrene oxide (CAS 20780-54-5, (2S)-2-phenyloxirane) is a chiral aromatic epoxide that serves as a high-value building block in asymmetric synthesis, particularly for pharmaceuticals and specialty chemicals [1]. It is commercially available as an enantiopure compound with typical specifications including ≥98% purity and ≥98% enantiomeric excess . The compound exists as one enantiomer in a pair with (R)-styrene oxide (CAS 20780-53-4), and its procurement decision hinges on stereochemistry-dependent performance differences in biological systems and synthetic applications [2].

Why (S)-Styrene Oxide Cannot Be Substituted with (R)-Styrene Oxide or Racemic Mixtures


Substitution of (S)-styrene oxide with its (R)-enantiomer or racemic styrene oxide is scientifically unjustified due to stereochemistry-dependent differences across multiple critical performance dimensions. Epoxide hydrolases exhibit pronounced enantioselectivity with E-values ranging from 16 to 43 for the (S)-enantiomer depending on the enzyme source [1][2]. The (R)-enantiomer demonstrates higher mutagenicity in Ames tests, while the racemic mixture shows intermediate genotoxicity between the two pure enantiomers [3]. These stereospecific differences directly impact biocatalytic efficiency, toxicological profile, and downstream synthetic outcomes, making generic substitution a source of experimental irreproducibility and regulatory risk.

(S)-Styrene Oxide Procurement Evidence: Quantitative Differentiation Against (R)-Enantiomer and Racemic Comparators


Enantioselectivity in Epoxide Hydrolase-Catalyzed Resolution: StEH1 E-Value Comparison

Solanum tuberosum epoxide hydrolase 1 (StEH1) exhibits a measurable preference for the (S)-enantiomer of styrene oxide over the (R)-enantiomer. Steady-state kinetic measurements established an E-value of 43 for (S)-styrene oxide, indicating that the enzyme processes the (S)-enantiomer with substantially higher catalytic efficiency [1]. Regioselectivity analysis via 13C-NMR of 18O-labeled diol products revealed that the (S)-enantiomer is attacked exclusively at the C-1 epoxide carbon, whereas the (R)-enantiomer is attacked at both C-1 and the benzylic position in a 65:35 ratio [1].

Biocatalysis Enzymatic resolution Epoxide hydrolase

Kinetic Resolution Performance: Sphingomonas sp. HXN-200 Epoxide Hydrolase Enantiomeric Ratio

The soluble bacterial epoxide hydrolase from Sphingomonas sp. HXN-200 catalyzes the enantioselective hydrolysis of racemic styrene oxide, preferentially retaining (S)-styrene oxide with an enantiomeric ratio (E) of 21–23 in aqueous buffer [1]. This E-value is reported as superior to any native epoxide hydrolase characterized at the time of publication. Regioselectivity analysis demonstrated that ring opening for the (S)-enantiomer occurs exclusively at the terminal position, while the (R)-enantiomer undergoes attack at both terminal and benzylic positions in an 87:13 ratio [1].

Kinetic resolution Biocatalysis Enantioselective hydrolysis

Pre-Steady-State Kinetic Discrimination: Agrobacterium radiobacter AD1 Epoxide Hydrolase kcat Values

Epoxide hydrolase from Agrobacterium radiobacter AD1 catalyzes the enantioselective hydrolysis of styrene oxide with an overall E-value of 16. Pre-steady-state kinetic analysis using stopped-flow fluorescence and rapid-quench techniques revealed distinct mechanistic pathways for each enantiomer. The (R)-enantiomer is converted first with a kcat of 3.8 s⁻¹, and its presence inhibits conversion of the (S)-enantiomer. The (S)-enantiomer is subsequently hydrolyzed with a kcat of 10.5 s⁻¹, following a three-step mechanism [1]. For both enantiomers, the Km value was substantially lower than the substrate binding constant Ks due to extensive covalent intermediate accumulation [1].

Enzyme kinetics Pre-steady-state kinetics Epoxide hydrolase

Differential Mutagenicity in Ames Test: (S)-Styrene Oxide vs. (R)-Enantiomer and Racemate

Comparative mutagenicity assessment using Salmonella typhimurium TA 100 in the Ames test established that the (R)-enantiomer of styrene oxide is more mutagenic than the (S)-enantiomer, with the racemic mixture exhibiting intermediate mutagenicity between the two pure enantiomers [1]. In human liver microsomal preparations, the (S)-enantiomer exhibits approximately six times higher Km (lower apparent affinity) and five times higher Vmax compared to the (R)-enantiomer, with Vmax/Km values differing three- to fivefold across 20 individual human liver samples [2].

Genotoxicity Mutagenicity Toxicology

Process-Scale Resolution Performance: Two-Phase System Yield and Enantiopurity

In a two-phase aqueous/organic emulsion batch reactor using epoxide hydrolase from Agrobacterium radiobacter, resolution of a 39 g/L solution of racemic styrene oxide in octane produced (S)-styrene oxide with >95% enantiomeric excess and a yield of 30% [1]. More recently, immobilized epoxide hydrolase in an n-octane/water biphasic system achieved chiral resolution of 500 mmol/L racemic styrene oxide within 6 hours, yielding (S)-styrene oxide with >99.5% enantiomeric excess and a space-time yield of 2.146 g/(L·h) [2].

Bioprocess engineering Kinetic resolution Process scale-up

Whole-Cell Biocatalytic Production: Recombinant E. coli Expressing Styrene Monooxygenase

Recombinant Escherichia coli cells expressing styAB genes encoding styrene monooxygenase from Pseudomonas sp. strain VLB120 enable direct asymmetric epoxidation of styrene to (S)-styrene oxide with >99% enantiomeric excess [1]. An optimized two-liquid phase fed-batch process at 2-L scale achieved volumetric productivity of 2.2 g (S)-styrene oxide per liter liquid volume per hour, producing 11 g of enantiopure product per liter liquid volume in 10 hours [1]. This direct epoxidation route bypasses the kinetic resolution step entirely, offering an alternative production paradigm.

Whole-cell biocatalysis Styrene monooxygenase Bioprocess engineering

(S)-Styrene Oxide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enzymatic Resolution Process Development Requiring Benchmark E-Value Data

Research groups and bioprocess engineers developing enzymatic kinetic resolution of racemic styrene oxide should procure (S)-styrene oxide as the target reference standard. The documented E-values of 21–23 (Sphingomonas sp. HXN-200 EH) and 43 (StEH1) provide quantitative benchmarks against which novel enzyme variants or immobilized catalyst formulations can be compared [1][2]. The established kcat of 10.5 s⁻¹ for (S)-enantiomer hydrolysis by Agrobacterium radiobacter AD1 EH serves as a reference point for kinetic characterization of newly discovered or engineered epoxide hydrolases [3].

Chiral Building Block for Asymmetric Pharmaceutical Synthesis Requiring Verified Stereochemistry

Medicinal chemistry and process chemistry groups synthesizing chiral pharmaceutical intermediates should specify (S)-styrene oxide when the target molecule requires the (S)-configuration at the benzylic epoxide position. The compound has been employed as a chiral starting material in the ten-step asymmetric synthesis of hyperolactone C, demonstrating its utility as a stereodefined building block [4]. The commercial availability of both enantiomers via kinetic resolution enables comparison of diastereomeric outcomes in synthetic route scouting [4].

Toxicology Studies Differentiating Enantiomer-Specific Genotoxicity

Investigators conducting structure-toxicity relationship studies on epoxide-containing compounds should procure both (S)-styrene oxide and (R)-styrene oxide as matched enantiomeric pairs. The established differential mutagenicity—where the (R)-enantiomer exhibits higher mutagenicity than the (S)-enantiomer in Salmonella typhimurium TA 100, with the racemate showing intermediate activity—provides a validated system for probing stereospecific mechanisms of epoxide genotoxicity [5]. The human liver microsomal kinetics data (Km and Vmax differing by factors of 6 and 5, respectively) further support enantiomer-specific metabolic studies [6].

Biocatalyst Screening Using Enantiopure Substrate as Stereochemical Probe

Laboratories screening environmental isolates or engineered enzyme libraries for epoxide hydrolase or styrene monooxygenase activity should use enantiopure (S)-styrene oxide as a stereochemical probe substrate. The regioselectivity data—exclusive C-1 attack for the (S)-enantiomer versus mixed C-1/benzylic attack (87:13 or 65:35 ratios) for the (R)-enantiomer—enable mechanistic classification of newly identified enzymes based on their regioselectivity fingerprint [1][2]. The inhibition of (S)-enantiomer hydrolysis by the (R)-enantiomer in Agrobacterium radiobacter AD1 EH provides an additional diagnostic for enzyme characterization [3].

Technical Documentation Hub

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